![molecular formula C14H10Cl2N2O B11833421 2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one CAS No. 83800-94-6](/img/structure/B11833421.png)
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one is a chemical compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the reaction of 2,6-dichloroaniline with anthranilic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroaniline and anthranilic acid.
Dehydrating Agent: Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: Reflux in an appropriate solvent such as toluene or xylene.
Purification: Recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(1h)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different biological activities and applications.
Scientific Research Applications
Biological Activities
The compound exhibits diverse biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties. Its structural similarity to other quinazolinones enhances its efficacy against bacterial strains .
- Anticancer Properties : Research has demonstrated that 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one and its derivatives can inhibit cancer cell proliferation, suggesting potential use as anticancer agents .
- DPP-4 Inhibition : The compound has been explored for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in managing type 2 diabetes. Its derivatives have shown promising results in improving glucose tolerance and insulin sensitivity .
Therapeutic Applications
The therapeutic implications of this compound extend into several areas:
Application Area | Potential Uses | Mechanism of Action |
---|---|---|
Diabetes Management | DPP-4 inhibitors for controlling blood sugar levels | Inhibition of DPP-4 enzyme increases incretin levels |
Cancer Treatment | Anticancer agents targeting specific cancer types | Induction of apoptosis and inhibition of cell proliferation |
Antimicrobial Therapy | Treatment for bacterial infections | Disruption of bacterial cell wall synthesis |
Case Studies
- DPP-4 Inhibitor Development : A study highlighted the rational design of derivatives based on this compound that yielded compounds with IC50 values around 2.0 nM. These compounds exhibited excellent pharmacokinetic profiles and sustained pharmacological effects over time .
- Anticancer Research : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1h)-one can be compared with other quinazolinone derivatives, such as:
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-perimidine: This compound has a similar structure but different biological activities.
2-(2,6-Dichlorophenyl)-2,3-dihydro-1H-benzimidazole: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its dichlorophenyl group contributes to its distinct chemical reactivity and potential therapeutic applications.
Biological Activity
2-(2,6-Dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by a quinazolinone core with a dichlorophenyl substituent, has led to significant interest in its biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-component reaction. A common method includes reacting isatoic anhydride with 2,6-dichlorobenzaldehyde and an amine (such as 2-aminobenzamide) in the presence of a catalyst like stannous chloride dihydrate. The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization to yield the desired product .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- A series of synthesized derivatives demonstrated strong antiproliferative activities against several cancer cell lines including HepG2 (liver cancer), U251 (brain cancer), PANC-1 (pancreatic cancer), A549 (lung cancer), and A375 (skin cancer) .
- One notable derivative displayed broad-spectrum anticancer activity by inhibiting tubulin polymerization, disrupting microtubule networks, and inducing apoptosis through up-regulation of cleaved PARP-1 and caspase-3 .
Enzyme Inhibition
In addition to its anticancer effects, this compound has shown promise as an inhibitor of cholinesterases:
- Several derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound exhibited dual inhibition with IC50 values of 1.6 µM for AChE and 3.7 µM for BChE, indicating potential for treating neurodegenerative diseases .
Structure-Activity Relationship
The presence of two chlorine atoms at the ortho position on the phenyl ring may enhance the biological activity of this compound by influencing lipophilicity and receptor interactions. Comparative studies with similar compounds reveal that structural modifications can lead to varied biological outcomes .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activities of this compound and its derivatives:
Compound | Activity | Cell Line/Target | Mechanism |
---|---|---|---|
Compound 32 | Anticancer | HepG2, U251 | Inhibits tubulin polymerization |
Compound 5f | Cholinesterase Inhibition | AChE/BChE | Dual inhibition with micromolar range IC50 |
Various Derivatives | Antimicrobial | Various bacteria | Broad-spectrum activity |
Case Studies
- Anticancer Study : A study identified a derivative that significantly inhibited tumor growth in a HepG2 xenograft model in nude mice without apparent toxicity .
- Enzyme Inhibition Study : Another research effort highlighted the dual inhibition capabilities of a specific derivative against cholinesterases, suggesting its potential as a lead compound for Alzheimer's disease treatment .
Properties
CAS No. |
83800-94-6 |
---|---|
Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19) |
InChI Key |
XNEJBORZTLAGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.